1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]cyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O2/c19-13-5-3-12(4-6-13)18(7-1-2-8-18)17(26)21-11-14-22-23-15-16(25)20-9-10-24(14)15/h3-6,9-10H,1-2,7-8,11H2,(H,20,25)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCLNBBJNXAOFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3=NN=C4N3C=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the c-Met kinase. The c-Met kinase is a protein that plays a crucial role in cellular growth, survival, and migration. It is often overexpressed in various types of cancer cells, making it a potential target for anti-cancer therapies.
Mode of Action
The compound interacts with the c-Met kinase, inhibiting its activity. This inhibition disrupts the signaling pathways that the kinase is involved in, leading to a decrease in cellular growth and survival
Biochemical Pathways
The compound affects the c-Met signaling pathway. This pathway is involved in several cellular processes, including cell growth and survival. By inhibiting the c-Met kinase, the compound disrupts this pathway, leading to a decrease in these processes.
Pharmacokinetics
The compound’s ability to inhibit the c-met kinase at the nanomolar level suggests that it may have good bioavailability
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines. For example, it has been shown to have IC50 values of 0.83 ± 0.07 μM, 0.15 ± 0.08 μM, and 2.85 ± 0.74 μM against A549, MCF-7, and HeLa cancer cell lines, respectively. These results suggest that the compound could be a potential anti-cancer agent.
Biological Activity
The compound 1-(4-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chlorophenyl group, a triazole moiety, and a cyclopentanecarboxamide backbone, which are significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Anticancer Properties
- Enzyme Inhibition
- Neuropharmacological Effects
Antimicrobial Activity
Initial studies indicate that compounds similar to this compound exhibit moderate to strong antibacterial effects. For instance, derivatives of triazoles have shown efficacy against various bacterial strains such as Salmonella typhi and Bacillus subtilis with IC50 values ranging from 2.14 µM to 6.28 µM in related compounds .
Anticancer Properties
Research has demonstrated that triazole derivatives possess significant anticancer properties. In particular, studies have shown that related compounds can inhibit the growth of cancer cells such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values reported as low as 6.2 µM . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been highlighted in various studies. It has been shown to inhibit acetylcholinesterase (AChE) and urease effectively. For example, related compounds demonstrated strong inhibitory activity against urease with IC50 values significantly lower than standard drugs . This suggests potential applications in treating conditions like urea cycle disorders or infections caused by urease-producing bacteria.
Neuropharmacological Effects
Preliminary findings suggest that the compound may exert neuropharmacological effects due to its structural similarity to known neuroactive agents. Triazole-containing compounds have been linked to modulating neurotransmitter systems and could provide therapeutic benefits in neurological disorders.
Case Study 1: Antibacterial Efficacy
In a study evaluating the antibacterial effects of triazole derivatives, it was found that compounds similar to the target compound exhibited significant antibacterial activity against multiple strains. The study utilized broth microdilution methods to determine minimum inhibitory concentrations (MICs), revealing promising results for further development .
Case Study 2: Anticancer Activity
Another investigation focused on the cytotoxic effects of triazole derivatives on human cancer cell lines. The results indicated that specific derivatives showed potent activity against MCF-7 cells with IC50 values indicating strong potential for further development into anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with three structurally related carboxamide derivatives, emphasizing differences in molecular architecture, physicochemical properties, and inferred biological implications.
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights:
Triazolopyrazine vs. Triazole-Thiazine Fusion
- The target compound’s 8-hydroxy-triazolopyrazine moiety may enhance binding to polar enzymatic pockets via hydrogen bonding, whereas the thiazine-triazole fusion in introduces sulfur, which could improve metabolic stability or enable disulfide-bond formation in redox-sensitive environments .
Chlorophenyl Substitution
- Both the target compound and the thiazine-triazole analog incorporate a 4-chlorophenyl group, which increases lipophilicity compared to the phenyl-substituted triazole in . This modification likely enhances blood-brain barrier penetration, making these compounds candidates for CNS-targeted therapies .
Rigidity vs. In contrast, the piperazine ring in adopts a chair conformation, offering conformational flexibility that may improve interactions with dynamic binding sites .
Electron-Donating vs. Electron-Withdrawing Groups The 8-hydroxy group on the triazolopyrazine in the target compound is electron-donating, which may stabilize interactions with catalytic lysine or aspartate residues in enzymes.
Research Findings and Implications
- Kinase Inhibition Potential: The triazolopyrazine scaffold in the target compound is structurally analogous to inhibitors of phosphodiesterase (PDE) and Janus kinase (JAK) families, suggesting possible cross-reactivity .
- Metabolic Stability : The sulfur atom in may reduce cytochrome P450-mediated oxidation, a common metabolic pathway for carboxamides, thereby extending half-life compared to the target compound .
- Selectivity Challenges : The phenyl-substituted triazole in lacks the chlorophenyl group, which could reduce off-target effects but also diminish potency against chlorophenyl-dependent targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
